molecular formula C16H23NO3S B2916853 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide CAS No. 898413-17-7

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide

Cat. No.: B2916853
CAS No.: 898413-17-7
M. Wt: 309.42
InChI Key: DQRLUWQTCNDVLK-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring with dioxidation and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring is first oxidized to introduce the dioxidation at the 1-position. Subsequently, the benzamide moiety is introduced through a series of reactions involving isobutylamine and 3-methylbenzoic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be further oxidized to produce more oxidized derivatives.

  • Reduction: Reduction reactions can yield reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of derivatives with different substituents on the benzamide ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as a biological probe in studying various biochemical pathways. Its interactions with specific proteins and enzymes can provide insights into biological processes.

Medicine: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide has been investigated for its medicinal properties, including its potential use as a therapeutic agent in treating certain diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide stands out due to its specific structural features, such as the dioxidation on the thiophene ring and the isobutyl group attached to the benzamide moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

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Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-methyl-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-12(2)10-17(15-7-8-21(19,20)11-15)16(18)14-6-4-5-13(3)9-14/h4-6,9,12,15H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRLUWQTCNDVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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